molecular formula C11H21NO3 B2512034 Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate CAS No. 1384534-62-6

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate

Cat. No. B2512034
CAS RN: 1384534-62-6
M. Wt: 215.293
InChI Key: ILSJPTXNHKTIDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative, followed by reduction with hydrogen in the presence of Pd/C at room temperature . Another related compound, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, was used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These methods highlight the versatility of ethyl acetate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of Ethyl-2-(4-Aminophenoxy) Acetate was confirmed by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system with specific unit cell parameters . The molecular packing was influenced by non-covalent interactions such as H…H, H…C, and O…H interactions, as discussed in the Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactivity of ethyl acetate derivatives is diverse, as demonstrated by their use in various synthetic transformations. The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is a notable example, allowing for the synthesis of hydroxamic acids and ureas without racemization and under mild conditions . This showcases the potential of ethyl acetate derivatives in the development of new synthetic methodologies.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the solid-state properties, while spectroscopic data from NMR and elemental analysis contribute to understanding their chemical behavior . The experimental UV/Vis spectra of Ethyl-2-(4-Aminophenoxy) Acetate, for example, showed two bands that were assigned to electronic transitions within the molecule, further elucidated by DFT calculations .

Scientific Research Applications

Synthesis Improvements

  • Process Enhancement : Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a compound synthesized using ethyl acetoacetate, demonstrates process improvements in synthesis. This research highlights the simplification of the operational procedure and reduction of production costs, with a yield increase to 70.8% (L. Jing, 2003).

Chemical Synthesis and Derivatives

  • Derivative Synthesis : The synthesis of 3-amino-2,3-dideoxytetrose derivatives from ethyl malonate and alternative routes from dl-aspartic acid, demonstrates the versatility of ethyl 2-amino derivatives in producing complex chemical structures (S. David & A. Veyrières, 1970).
  • Glycine Ester Derivative : Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi four-component reaction demonstrates the creation of a glycine ester derivative, showcasing the chemical diversity achievable with ethyl 2-amino derivatives (S. D. Ganesh et al., 2017).

Antitumor Activity

  • Antitumor Properties : The synthesis of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate has demonstrated distinct inhibition of the proliferation of some cancer cell lines, suggesting potential antitumor applications (Ju Liu et al., 2018).

Catalysis and Reactions

  • Cyclopropanation of Alkenes : Ethyl 1-nitrocyclopropanecarboxylates, formed in the reaction between alkenes and ethyl nitrodiazoacetate, demonstrates the use of ethyl 2-amino derivatives in catalytic reactions, contributing to the field of organic synthesis (P. E. O'bannon & W. Dailey, 1989).

Hematological Effects

  • Occupational Health : A study on the hematological effects among silk screening workers exposed to 2-Ethoxy ethyl acetate (2-EEA) reveals its potential as a hematological toxicant, particularly in high exposure scenarios (C. Loh et al., 2003).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is not available, it’s important to handle all chemical compounds with care. Proper safety measures include using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-14-10(13)9(12)11(15-4-2)7-5-6-8-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJPTXNHKTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCC1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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